
1-Methyl-1-propylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-propylhydrazine is an organic compound with the molecular formula C₄H₁₂N₂. It belongs to the class of hydrazines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylhydrazine can be synthesized through the reaction of 1-chloropropane with methylhydrazine under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as a strong base, to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed to maintain optimal reaction conditions. The process is carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Methyl-1-propylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydrazones or oximes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed:
Hydrazones and oximes from oxidation reactions.
Simpler hydrazine derivatives from reduction reactions.
Substituted hydrazines from substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-propylhydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Methyl-1-propylhydrazine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. It may also participate in redox reactions, influencing cellular processes.
Molecular Targets and Pathways:
Enzymes and receptors that are involved in metabolic pathways.
Redox-sensitive proteins that play a role in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Phenylhydrazine
Ethylhydrazine
Methylhydrazine
Eigenschaften
CAS-Nummer |
4986-49-6 |
|---|---|
Molekularformel |
C4H12N2 |
Molekulargewicht |
88.15 g/mol |
IUPAC-Name |
1-methyl-1-propylhydrazine |
InChI |
InChI=1S/C4H12N2/c1-3-4-6(2)5/h3-5H2,1-2H3 |
InChI-Schlüssel |
JOFQXPUKJJQCPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Bromo-5-chlorophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15359770.png)
![4-Amino-5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one](/img/structure/B15359774.png)

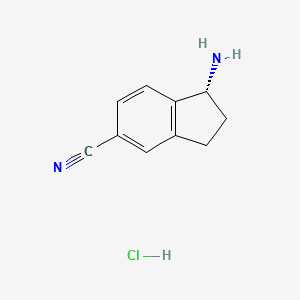

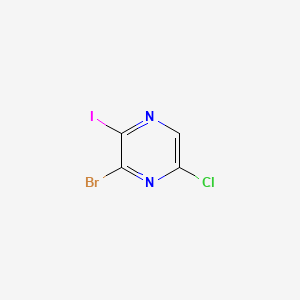
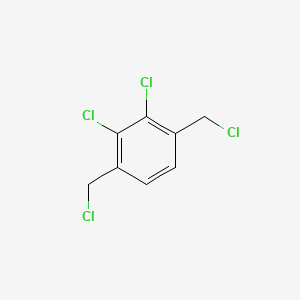
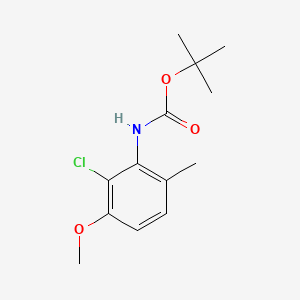
![10',13'-dimethyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B15359818.png)
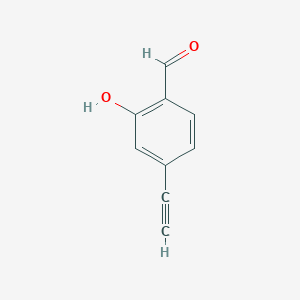

![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)
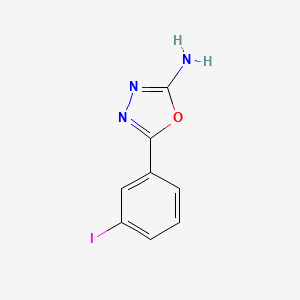
![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanone](/img/structure/B15359856.png)
